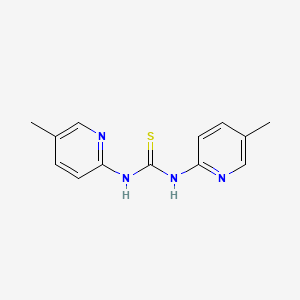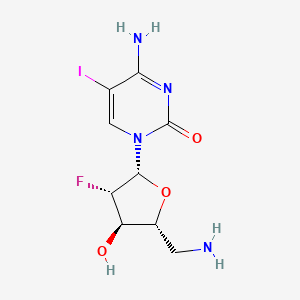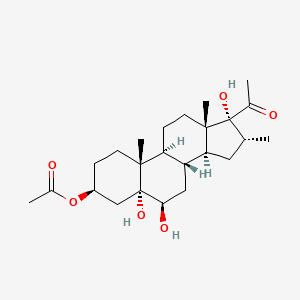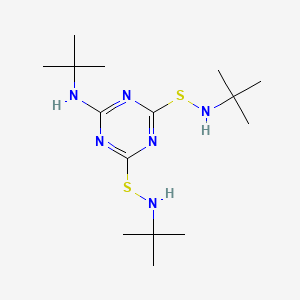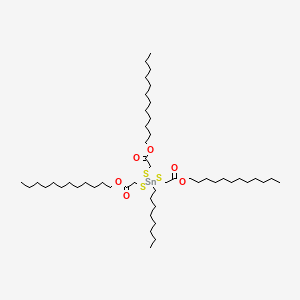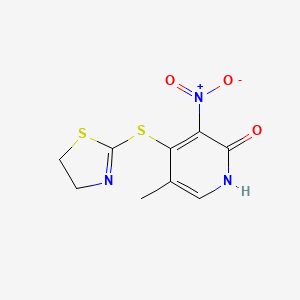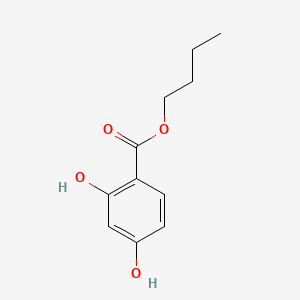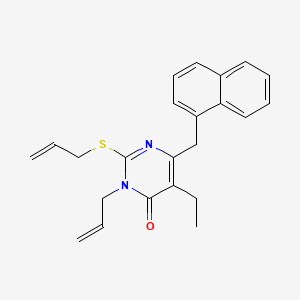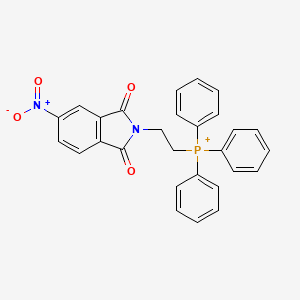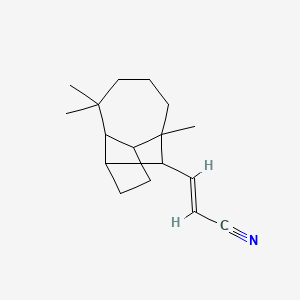
3-(Decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylonitrile is a complex organic compound known for its unique structure and properties It belongs to the class of methanoazulenes, which are characterized by their bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of decahydro-4,8,8-trimethyl-1,4-methanoazulene with acrylonitrile in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
3-(Decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted methanoazulenes with various functional groups.
科学的研究の応用
3-(Decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(Decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrile group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
- Octahydro-3,6,8,8-Tetramethyl-4H-3A,7-Methanoazulen-4-One
- 1,2,3,7,8,8a-Hexahydro-3,6,8,8-Tetramethyl-4IH-3a,7-Methanoazulen-4-One
- Isolongifolol
Uniqueness
3-(Decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylonitrile stands out due to its unique bicyclic structure and the presence of a nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
特性
CAS番号 |
79570-11-9 |
|---|---|
分子式 |
C17H25N |
分子量 |
243.4 g/mol |
IUPAC名 |
(E)-3-(3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H25N/c1-16(2)9-5-10-17(3)13(6-4-11-18)12-7-8-14(17)15(12)16/h4,6,12-15H,5,7-10H2,1-3H3/b6-4+ |
InChIキー |
RREVPZJCDBBRKX-GQCTYLIASA-N |
異性体SMILES |
CC1(CCCC2(C3C1C(C2/C=C/C#N)CC3)C)C |
正規SMILES |
CC1(CCCC2(C3C1C(C2C=CC#N)CC3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


